

Spectroscopic Analysis of Acetic Acid 2-Vinylphenyl Ester: A Technical Guide

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Compound of Interest

Compound Name: 2-Vinylphenyl acetate

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This technical guide provides an in-depth overview of the spectroscopic data analysis of acetic acid 2-vinylphenyl ester (also known as **2-vinylphenyl acetate** or 2-acetoxystyrene), a valuable intermediate in organic synthesis. This document outlines the predicted spectroscopic characteristics of the molecule and provides standardized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of acetic acid 2-vinylphenyl ester (CAS No: 63600-35-1, Molecular Formula: $C_{10}H_{10}O_2$, Molecular Weight: 162.19 g/mol).^[1] This data is computationally generated and should be used as a reference for experimental verification.

Table 1: Predicted 1H NMR Data (500 MHz, $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.51	dd	1H	Ar-H
7.34	td	1H	Ar-H
7.22	td	1H	Ar-H
7.10	dd	1H	Ar-H
7.03	dd	1H	=CH- (vinyl)
5.76	d	1H	=CH ₂ (vinyl, trans)
5.34	d	1H	=CH ₂ (vinyl, cis)
2.29	s	3H	-C(=O)CH ₃

Note: Predicted coupling constants (J values) are not provided.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
169.5	C=O (ester)
148.8	Ar-C (ipso, attached to ester)
133.2	Ar-C (ipso, attached to vinyl)
130.2	=CH- (vinyl)
128.9	Ar-CH
126.5	Ar-CH
126.1	Ar-CH
122.9	Ar-CH
117.0	=CH ₂ (vinyl)
21.1	-C(=O)CH ₃

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Medium	C-H stretch (aromatic and vinyl)
~2980	Weak	C-H stretch (methyl)
~1765	Strong	C=O stretch (ester)
~1635	Medium	C=C stretch (vinyl)
~1480, ~1450	Medium	C=C stretch (aromatic)
~1370	Medium	C-H bend (methyl)
~1210	Strong	C-O stretch (ester)
~990, ~910	Strong	C-H bend (vinyl out-of-plane)
~750	Strong	C-H bend (ortho-disubstituted aromatic)

Table 4: Predicted Major Mass Spectrometry Fragments (Electron Ionization)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
162	25	[M] ⁺ (Molecular Ion)
120	100	[M - C ₂ H ₂ O] ⁺
92	30	[C ₇ H ₈] ⁺
91	45	[C ₇ H ₇] ⁺ (Tropylium ion)
43	80	[CH ₃ CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of acetic acid 2-vinylphenyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to confirm the chemical structure and proton/carbon environments.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of acetic acid 2-vinylphenyl ester in 0.6-0.7 mL of deuterated chloroform (CDCl_3). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.
 - Phase and baseline correct the spectrum.
 - Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Typical parameters include a 45-degree pulse angle, a longer acquisition time, and a relaxation delay of 2-5 seconds.
 - Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** As acetic acid 2-vinylphenyl ester is a liquid, the spectrum can be obtained neat. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the clean salt plates.
 - Place the sample plates in the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

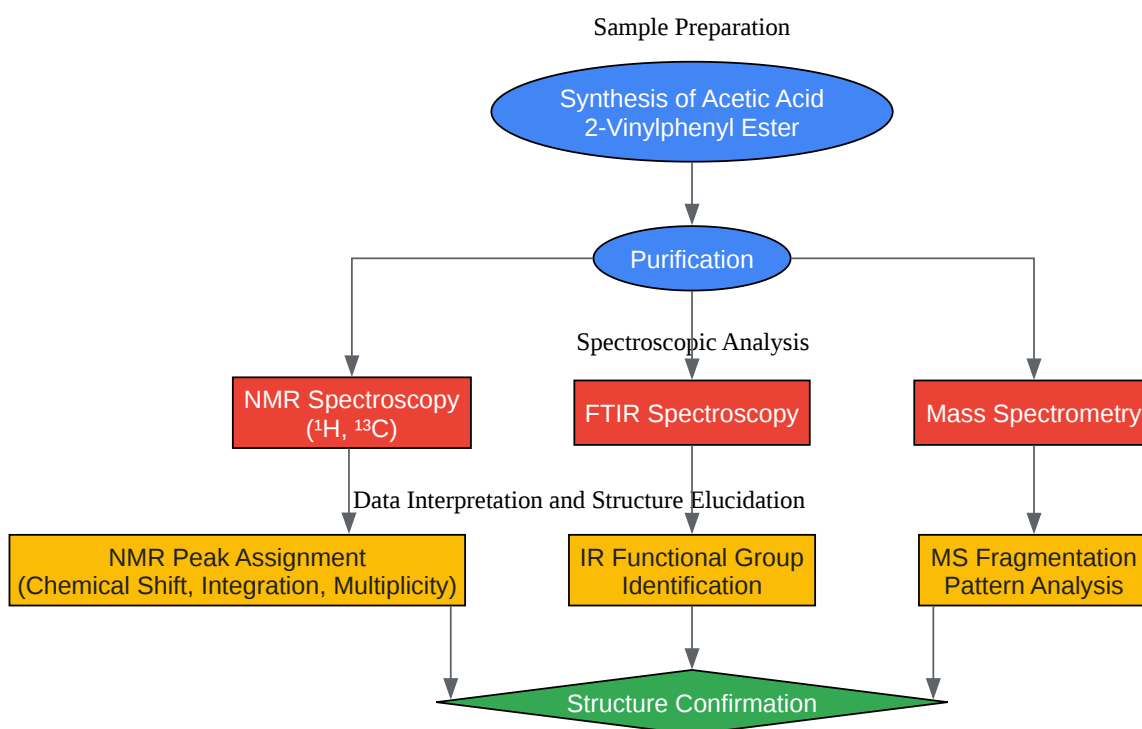
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** The resulting ions are separated by a mass analyzer (e.g., a quadrupole).
- **Detection:** The detector records the abundance of ions at each mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of relative intensity versus m/z .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and characterization of a compound such as acetic acid 2-vinylphenyl ester.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of acetic acid 2-vinylphenyl ester.

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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Acetic Acid 2-Vinylphenyl Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1631519#spectroscopic-data-analysis-of-acetic-acid-2-vinylphenyl-ester>]

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